molecular formula C17H11N5O B14337488 Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- CAS No. 99934-01-7

Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-

Cat. No.: B14337488
CAS No.: 99934-01-7
M. Wt: 301.30 g/mol
InChI Key: MTWMTEHBQGSEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired triazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted triazolopyrimidine derivatives.

Scientific Research Applications

Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- can be compared with other similar compounds, such as:

The uniqueness of Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)- lies in its specific structure and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

CAS No.

99934-01-7

Molecular Formula

C17H11N5O

Molecular Weight

301.30 g/mol

IUPAC Name

phenyl-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)methanone

InChI

InChI=1S/C17H11N5O/c23-16(12-7-3-1-4-8-12)14-15-17(19-11-18-14)22(21-20-15)13-9-5-2-6-10-13/h1-11H

InChI Key

MTWMTEHBQGSEMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C(=NC=N2)N(N=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.